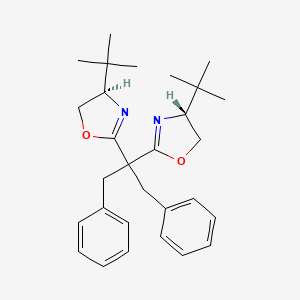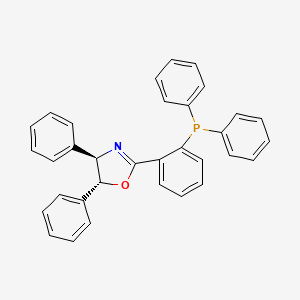
(4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the production of optically active compounds. The presence of both phosphanyl and oxazole groups in its structure allows it to coordinate effectively with metal centers, enhancing its catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative.
Introduction of the diphenylphosphanyl group: This step often involves the reaction of the oxazole intermediate with a diphenylphosphine reagent under conditions that promote the formation of the phosphanyl-phenyl bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow processes to enhance reaction efficiency.
Types of Reactions:
Oxidation: The phosphanyl group in this compound can undergo oxidation to form phosphine oxides.
Reduction: The oxazole ring can be reduced under certain conditions to yield the corresponding dihydrooxazole.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
(4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:
Chemistry: Used in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Facilitates the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Plays a role in the synthesis of chiral drugs, which can have different therapeutic effects based on their enantiomeric form.
Industry: Used in the production of fine chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that can catalyze enantioselective reactions. The chiral environment provided by the ligand induces asymmetry in the reaction products, leading to the formation of optically active compounds. The molecular targets include various metal ions, such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis, known for its high enantioselectivity.
(S)-BINOL: A chiral diol used in the synthesis of chiral catalysts and ligands.
®-Ph-BPE: A chiral bisphosphine ligand used in enantioselective hydrogenation reactions.
Uniqueness: (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is unique due to its combination of phosphanyl and oxazole groups, which provide a distinct chiral environment and enhance its catalytic properties. This makes it particularly effective in certain enantioselective reactions where other ligands may not perform as well.
Properties
IUPAC Name |
[2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26NOP/c1-5-15-25(16-6-1)31-32(26-17-7-2-8-18-26)35-33(34-31)29-23-13-14-24-30(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H/t31-,32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMZMWXTKNWZSZ-ROJLCIKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8200031.png)
![3-(6-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B8200038.png)
![4-Chloro-2-(2,6-dioxopiperidin-3-yl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B8200048.png)
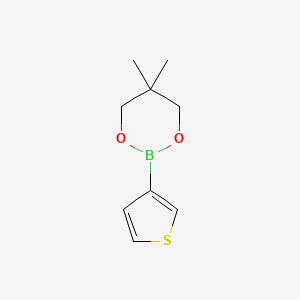
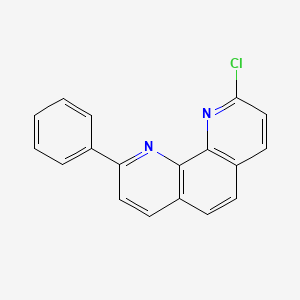
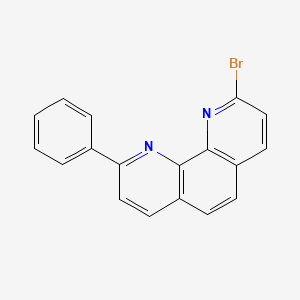
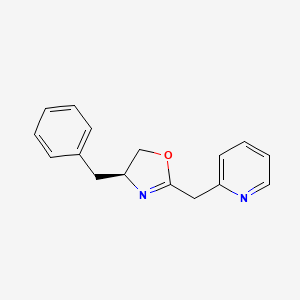
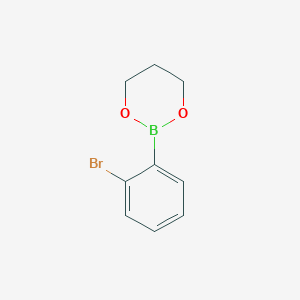
![(R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B8200079.png)
![2'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B8200086.png)
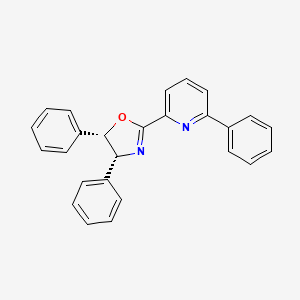
![(3AR,8aS)-2-(1,8-naphthyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8200103.png)
